

Technical Support Center: Investigating Flufenoxystrobin Resistance in Botrytis cinerea

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Compound of Interest

Compound Name: *Flufenoxystrobin*

Cat. No.: *B1443345*

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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work on **flufenoxystrobin** resistance in *Botrytis cinerea*.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of **flufenoxystrobin** resistance in *Botrytis cinerea*?

A1: Resistance to **flufenoxystrobin**, a Quinone outside Inhibitor (QoI) fungicide, in *Botrytis cinerea* primarily arises from two established mechanisms:

- Target-site mutation: The most common mechanism is a point mutation in the cytochrome b gene (cytb), which is the molecular target of QoI fungicides. The G143A substitution (glycine to alanine at position 143) is a well-documented mutation that confers high levels of resistance. This mutation prevents the fungicide from effectively binding to its target, thus allowing mitochondrial respiration to continue even in the presence of the inhibitor.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)
- Overexpression of efflux pumps: Increased expression of ATP-binding cassette (ABC) and Major Facilitator Superfamily (MFS) transporters can lead to multidrug resistance (MDR), which includes resistance to **flufenoxystrobin**.[\[6\]](#)[\[7\]](#)[\[8\]](#) These transporters act as cellular pumps, actively removing the fungicide from the fungal cells, thereby reducing its intracellular concentration to sub-lethal levels.[\[6\]](#)[\[9\]](#) Key transporters implicated in MDR in *B. cinerea* include BcatrB, BcatrD, and BcatrK.[\[6\]](#)[\[7\]](#)

Q2: How can I determine if my *Botrytis cinerea* isolates are resistant to **flufenoxystrobin**?

A2: You can determine the resistance profile of your isolates through in vitro fungicide sensitivity assays. A common method is the conidial germination assay on fungicide-amended agar plates. This involves exposing conidia to a range of **flufenoxystrobin** concentrations and determining the Effective Concentration to inhibit 50% of germination or mycelial growth (EC50).^{[10][11]} Isolates with significantly higher EC50 values compared to a known sensitive (wild-type) strain are considered resistant.

Q3: My **flufenoxystrobin**-resistant isolates do not have the G143A mutation in the *cytb* gene. What other mechanisms could be involved?

A3: If the G143A mutation is absent, consider the following possibilities:

- Alternative *cytb* mutations: While less common, other mutations in the cytochrome b gene could potentially confer resistance. Sequencing the entire *cytb* gene is recommended.
- Overexpression of efflux pumps: The isolates may be exhibiting multidrug resistance (MDR) due to the overexpression of ABC or MFS transporters.^{[6][8][12][13][14]} You can investigate this by quantifying the expression levels of known MDR-related transporter genes (e.g., *BcatrB*, *BcatrD*, *BcatrK*) using quantitative real-time PCR (qRT-PCR).
- Other uncharacterized mechanisms: Fungal resistance can be complex, and novel mechanisms may exist.^[1]

Q4: What is the role of the transcription factor *Mrr1* in **flufenoxystrobin** resistance?

A4: The transcription factor *Mrr1* plays a crucial role in regulating the expression of the ABC transporter *BcatrB*.^[7] Gain-of-function mutations in the *mrr1* gene can lead to the constitutive overexpression of *BcatrB*, resulting in a multidrug resistance phenotype that can include resistance to **flufenoxystrobin**.^{[7][13]}

Troubleshooting Guides

Problem 1: Inconsistent EC50 values in fungicide sensitivity assays.

Possible Cause	Troubleshooting Step
Inconsistent conidial age or concentration	Always use freshly harvested conidia from cultures of the same age. Standardize the conidial concentration using a hemocytometer before plating.[10]
Uneven fungicide distribution in media	Ensure the fungicide stock solution is thoroughly mixed with the molten agar before pouring plates. Allow plates to solidify on a level surface.
Solvent effects	If using a solvent like DMSO to dissolve the fungicide, ensure the final concentration in the media is consistent across all plates, including the control, and is non-toxic to the fungus.[7]
Incubation conditions	Maintain consistent temperature and light conditions during incubation, as these can affect fungal growth.[15]

Problem 2: Failure to amplify the *cytb* gene using PCR.

Possible Cause	Troubleshooting Step
Poor DNA quality	Use a standardized DNA extraction protocol and assess DNA quality and quantity using a spectrophotometer or gel electrophoresis.
PCR inhibitors	Ensure the final DNA extract is free of PCR inhibitors from the fungal culture or extraction reagents. Consider a DNA cleanup step if necessary.
Primer issues	Verify the primer sequences and annealing temperature. Design new primers targeting a different region of the <i>cytb</i> gene if necessary.
PCR cycling conditions	Optimize the annealing temperature and extension time in the PCR program.

Problem 3: No significant overexpression of known MDR transporter genes in resistant isolates.

Possible Cause	Troubleshooting Step
RNA degradation	Use an appropriate RNA extraction method for fungi and handle RNA in an RNase-free environment. Assess RNA integrity using gel electrophoresis or a bioanalyzer.
Poor cDNA synthesis	Ensure the reverse transcription reaction is optimized. Use high-quality reverse transcriptase and primers.
Suboptimal qPCR primers or probes	Design and validate qPCR primers for efficiency and specificity.
Involvement of other transporter genes	The resistance may be mediated by other, uncharacterized transporter genes. Consider a transcriptomic approach (RNA-seq) to identify differentially expressed genes between resistant and sensitive isolates. [13]

Quantitative Data Summary

Table 1: Example EC50 Values for Fungicides in Botrytis cinerea

Fungicide	Resistance Phenotype	EC50 (µg/mL)	Reference
Fludioxonil	Sensitive	0.026	[10]
Azoxystrobin	Sensitive	0.087	[10]
Boscalid	Sensitive	0.069	[10]
Pyraclostrobin	Sensitive	0.013	[10]
Carbendazim	Sensitive	0.89	[16]
Carbendazim	Moderately Resistant	1.07 - 2.63	[16]
Carbendazim	Resistant	3.82	[16]

Note: **Flufenoxystrobin**-specific EC50 values are not readily available in the provided search results. The values for other fungicides are presented for comparative purposes.

Table 2: Resistance Factors (RFs) for *B. cinerea* Mutants Overexpressing ABC Transporters

Fungicide	Overexpressed Gene	Resistance Factor (RF)	Reference
Azoxystrobin	BcatrK	1.9 - 6.2	[7]
Fludioxonil	BcatrK	1.9 - 6.2	[7]
Difenoconazole	BcatrK	1.9 - 6.2	[7]

RF = EC50 of the resistant mutant / EC50 of the parental strain.[7]

Experimental Protocols

Protocol 1: Determination of EC50 Values using a Conidial Germination Assay

- Prepare Fungicide Stock Solutions: Dissolve **flufenoxystrobin** in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.[7]

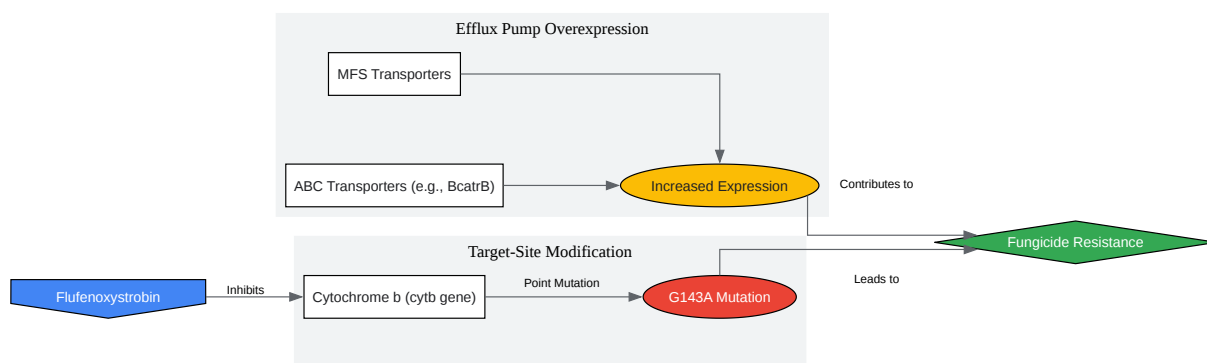
- **Prepare Fungicide-Amended Agar:** Autoclave your desired growth medium (e.g., Potato Dextrose Agar - PDA). Cool the agar to approximately 50-55°C. Add the appropriate volume of the fungicide stock solution to achieve a series of final concentrations (e.g., 0, 0.01, 0.1, 1, 10, 100 µg/mL). Also, prepare control plates with the solvent alone.^[7] Pour the amended agar into petri dishes.
- **Prepare Conidial Suspension:** Harvest conidia from 10-14 day old cultures of *B. cinerea* in sterile water. Filter the suspension through sterile cheesecloth to remove mycelial fragments. Adjust the conidial concentration to 1×10^5 conidia/mL using a hemocytometer.^[10]
- **Inoculation:** Spot 10 µL of the conidial suspension onto the center of each fungicide-amended and control plate.^[10]
- **Incubation:** Incubate the plates at 20-22°C in the dark for 12-16 hours.^[15]
- **Data Collection:** Using a microscope, examine at least 100 conidia per plate and determine the percentage of germinated conidia. A conidium is considered germinated if the germ tube is at least half the length of the conidium.
- **Data Analysis:** Calculate the percentage of inhibition of germination for each fungicide concentration relative to the solvent control. Use probit analysis or non-linear regression to determine the EC50 value.

Protocol 2: Molecular Identification of the G143A Mutation in the cytb Gene

- **DNA Extraction:** Extract genomic DNA from mycelia of the *B. cinerea* isolates grown in liquid or on solid media.^[15] Use a commercial fungal DNA extraction kit or a standard CTAB protocol.
- **PCR Amplification:** Amplify a fragment of the cytb gene containing codon 143 using specific primers.
- **Sequencing:** Purify the PCR product and send it for Sanger sequencing.
- **Sequence Analysis:** Align the obtained sequences with a wild-type cytb sequence from a known sensitive *B. cinerea* strain to identify any nucleotide changes at codon 143. The GGT

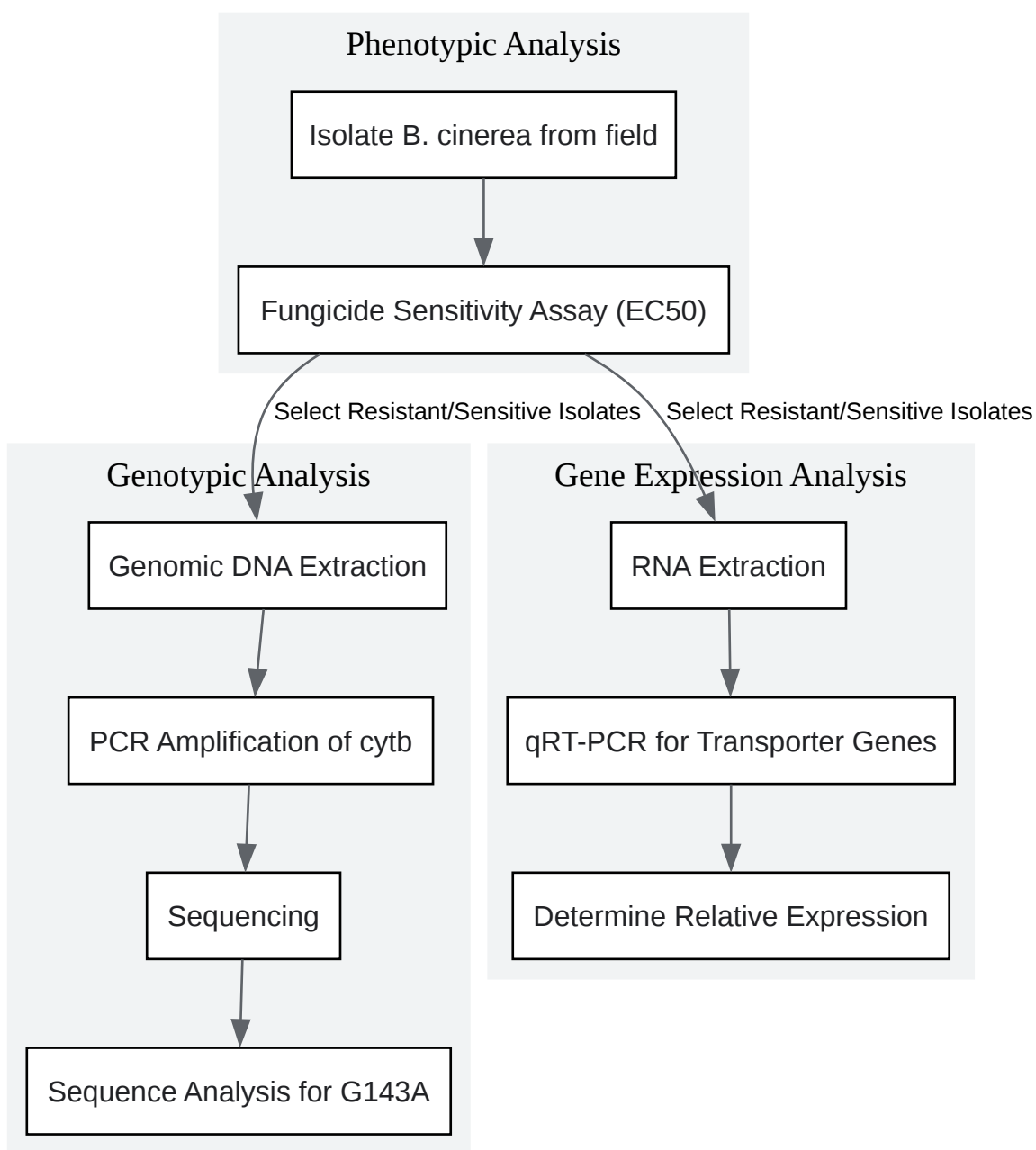
to GCT substitution indicates the G143A mutation.[4][5]

Visualizations



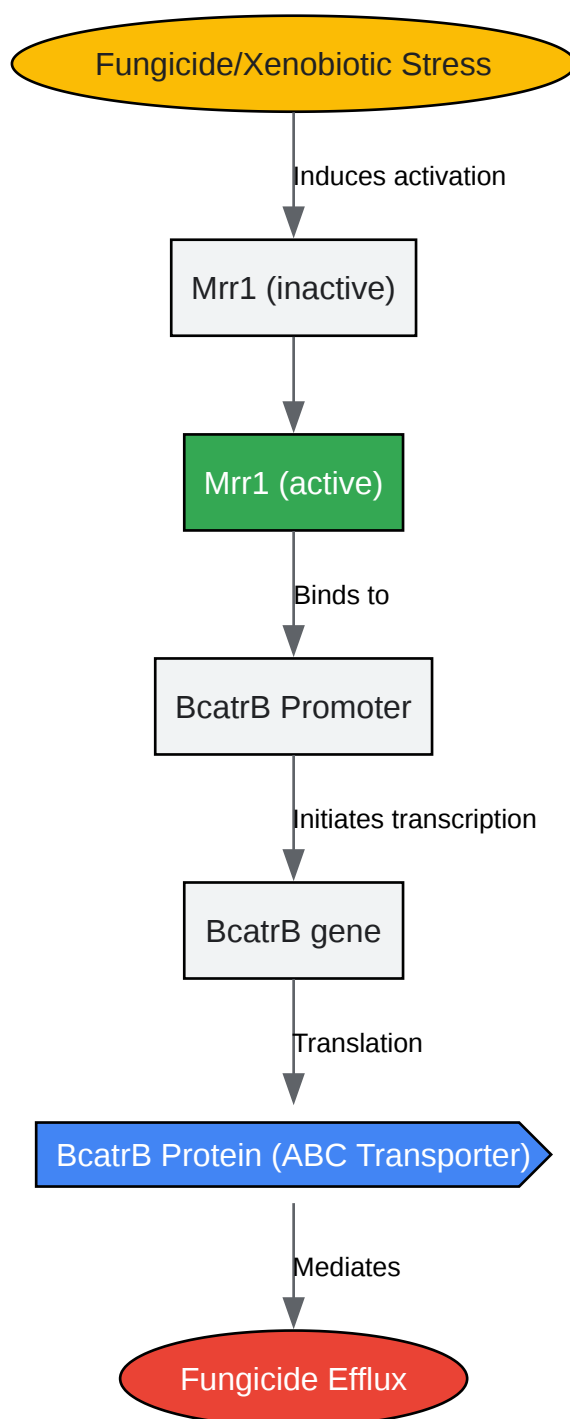
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Caption: Overview of **flufenoxystrobin** resistance mechanisms in *Botrytis cinerea*.



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Caption: Experimental workflow for investigating **flufenoxystrobin** resistance.



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Caption: Simplified signaling pathway for Mrr1-mediated BcatrB overexpression.

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